6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrrolo[2,3-b]pyridine class of compounds. This compound is characterized by a pyrrole ring fused to a pyridine ring, with a carboxylic acid functional group at the 5-position and a methyl group at the 6-position. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors, which play crucial roles in various signaling pathways related to cancer and other diseases.
The compound is classified under heterocyclic organic compounds, specifically within the category of nitrogen-containing heterocycles. It can be synthesized through various chemical methods, and its derivatives are often explored for their pharmacological properties. The synthesis and evaluation of such compounds have been documented in scientific literature and patents, indicating their relevance in drug discovery and development.
The synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves several steps that include the formation of the pyrrolopyridine core followed by functionalization. One common synthetic route is described in patent literature, where starting materials undergo cyclization reactions under controlled conditions.
For instance, a reported method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with various aldehydes in the presence of catalysts like triethylsilane and tri-fluoroacetic acid to yield desired derivatives. The reaction conditions are optimized for temperature and solvent choice to maximize yield and purity.
The molecular structure of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid features:
The molecular formula can be represented as , with a molecular weight of approximately 176.17 g/mol.
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions:
Reagents commonly used include acids, bases, oxidizing agents, and reducing agents tailored for specific transformations.
The mechanism of action for 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid primarily involves its interaction with fibroblast growth factor receptors (FGFRs). Upon binding to these receptors:
These pathways are critical in regulating cell proliferation, survival, and differentiation—making this compound significant in cancer research.
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several applications:
The 7-azaindole scaffold functions as an effective hinge binder in kinase inhibition due to its ability to form complementary hydrogen bonds with kinase ATP-binding sites. The nitrogen atoms at positions 1 and 3 of the bicyclic system serve as hydrogen bond acceptors, while the pyrrolic NH functions as a donor, mimicking adenine's interactions with kinase domains [2] [10]. Specific modifications to the core scaffold significantly influence kinase selectivity and potency:
TNIK Inhibition: 6-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated exceptional potency as TNIK (Traf2- and Nck-interacting kinase) inhibitors. Researchers discovered compounds in this series with IC₅₀ values below 1 nM, attributed to optimal interactions within the TNIK ATP-binding pocket. These inhibitors exhibited concentration-dependent IL-2 secretion inhibition, suggesting therapeutic potential for T-cell-mediated pathologies [2].
BRAF Kinase Targeting: The pyrrolo[2,3-b]pyridine scaffold features prominently in BRAF kinase inhibitors, particularly against the oncogenic V600E mutant. The 6-methyl substitution enhances metabolic stability while maintaining target affinity. The carboxylic acid moiety enables strategic functionalization to extend interactions with the hydrophobic region of the BRAF active site [10].
PARP-1 Inhibition: 6-Substituted pyrrolo[2,3-b]pyridine-1-carboxamide derivatives demonstrate potent PARP-1 inhibition at nanomolar concentrations. The 6-methyl analogue contributes to improved solubility and oral bioavailability while maintaining inhibitory potency. These compounds show efficacy at lower doses compared to earlier PARP inhibitors [7].
Table 1: Kinase Targets of Pyrrolo[2,3-b]pyridine Derivatives
| Kinase Target | Biological Significance | Inhibitory Potency | Structural Determinants |
|---|---|---|---|
| TNIK | Regulates Wnt signaling pathway | IC₅₀ < 1 nM | Hinge region binding via pyrrolic NH and pyridinic N |
| V600EBRAF | Oncogenic driver in melanoma | Low nanomolar range | 6-Methyl enhances metabolic stability |
| PARP-1 | DNA repair enzyme target in oncology | Nanomolar IC₅₀ | Carboxamide linkage at position 1 |
| Cdc7 | Cell division cycle kinase | 7 nM IC₅₀ (optimized analogues) | 3-Methylene-thiazolone modification |
The metabolic stability conferred by the 6-methyl group represents a key advantage over unsubstituted analogues. This modification reduces susceptibility to cytochrome P450-mediated oxidation while maintaining the planar geometry required for kinase binding. Additionally, the scaffold's moderate lipophilicity (experimental LogP ≈ 1.57) balances membrane permeability and aqueous solubility, facilitating cellular uptake and target engagement [4] [7].
The carboxylic acid moiety at position 5 of the pyrrolo[2,3-b]pyridine system serves multiple critical functions in drug design. This functional group:
The carboxylic acid group significantly impacts molecular interactions through hydrogen bonding networks. Computational studies indicate the formation of 2-3 hydrogen bonds in protein-ligand complexes, with the carboxyl group contributing approximately 30-40% of the total hydrogen bonding energy [3] [9]. This functional group also affects the scaffold's electronic properties:
Table 2: Physicochemical Properties of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid
| Property | Value | Method/Reference | Significance |
|---|---|---|---|
| Molecular Weight | 176.17 g/mol | Calculated | Ideal for lead optimization |
| Molecular Formula | C₉H₈N₂O₂ | Elemental analysis | Confirmed structure |
| TPSA | 65.98 Ų | Computational [4] | Predicts membrane permeability |
| LogP | 1.57 (experimental) | Chromatographic determination [4] | Balanced lipophilicity |
| Water Solubility | 1.22 mg/mL (ESOL) | Prediction [4] | Facilitates biological testing |
| Hydrogen Bond Donors | 2 | Structural analysis | Target interaction potential |
| Hydrogen Bond Acceptors | 3 | Structural analysis | Molecular recognition |
The regioselective functionalization enabled by the carboxylic acid group represents its most significant synthetic utility. The 5-carboxyl position undergoes efficient conversion to:
These transformations facilitate structure-activity relationship exploration while maintaining the core scaffold's integrity. The carboxyl group's positioning adjacent to the 6-methyl substituent creates a sterically congested environment that influences reaction stereoselectivity and biological activity [3] [7] [9].
The carboxylic acid moiety substantially improves aqueous solubility (predicted solubility 1.22 mg/mL) compared to non-carboxylated analogues. This property facilitates formulation development and enhances bioavailability. Computational models indicate high gastrointestinal absorption (>90%) despite the ionizable group, while blood-brain barrier penetration predictions suggest potential CNS applications [4].
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2